![molecular formula C22H27N3O B5826021 2-[2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE](/img/structure/B5826021.png)
2-[2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Acylation: The alkylated benzimidazole is acylated with N-phenyl-N-(propan-2-yl)acetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives, often leading to the formation of amines.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Studies: Used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-[2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole core.
2-Methylbenzimidazole: A methyl-substituted benzimidazole.
Uniqueness
2-[2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 2-methylpropyl and N-phenyl-N-(propan-2-yl)acetamide groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(2-methylpropyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-16(2)14-21-23-19-12-8-9-13-20(19)24(21)15-22(26)25(17(3)4)18-10-6-5-7-11-18/h5-13,16-17H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGDYBWHESJTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
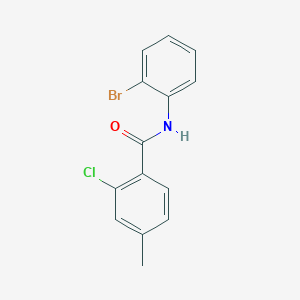
![3-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide](/img/structure/B5825940.png)
![3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5825955.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylurea](/img/structure/B5825966.png)
![N-(2,5-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5825972.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5825975.png)
![5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5825977.png)
![6-Methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B5825997.png)
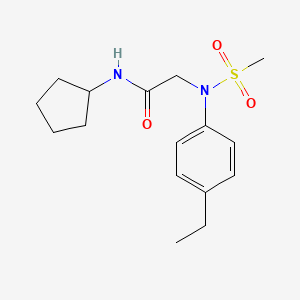
![3,4-dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B5826027.png)
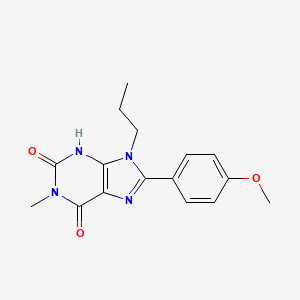
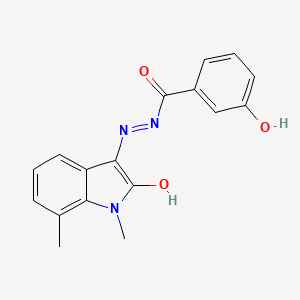
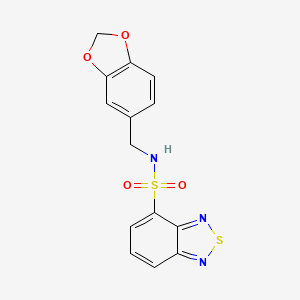
![N-(tert-butyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5826041.png)
